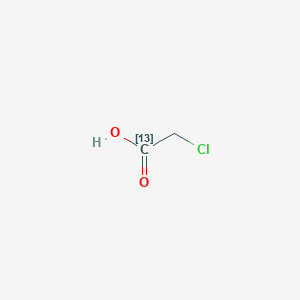

2-chloroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloroacetic acid is a labeled compound where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound has the molecular formula ClCH2^13COOH and is a derivative of chloroacetic acid, which is a chlorinated derivative of acetic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-chloroacetic acid can be synthesized through the chlorination of acetic acid-1-13C. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as acetic anhydride. The reaction conditions include maintaining a temperature of around 70-100°C and ensuring the presence of sunlight to facilitate the chlorination process .

Industrial Production Methods

Industrial production of chloroacetic acid-1-13C follows similar methods to those used for chloroacetic acid. The primary method involves the chlorination of acetic acid-1-13C. Another method includes the hydrolysis of trichloroethylene-1-13C in the presence of water and hydrochloric acid .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloroacetic acid undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in chloroacetic acid-1-13C can be replaced by nucleophiles such as hydroxide ions, ammonia, or thiols.

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with ammonia or amines to form amides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in aqueous or alcoholic solutions at room temperature.

Esterification: Catalysts such as sulfuric acid or hydrochloric acid are used, and the reaction is conducted at elevated temperatures.

Amidation: Ammonia or amines are used as reagents, and the reaction is carried out at room temperature or slightly elevated temperatures.

Major Products Formed

Nucleophilic Substitution: Glycolic acid, thioglycolic acid, and aminoacetic acid (glycine).

Esterification: Methyl chloroacetate, ethyl chloroacetate.

Amidation: Chloroacetamide, glycine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Chloroacetic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is involved in the production of:

- Cyclophosphamide : An alkylating agent used in cancer therapy, synthesized through reactions involving chloroacetic acid derivatives .

- Barbiturates : These central nervous system depressants are synthesized from cyanoacetic acid or its esters, which can be derived from chloroacetic acid .

Case Study: Anticancer Drugs

Research indicates that chloroacetic acid derivatives exhibit varying degrees of cytotoxicity. For instance, studies have shown that compounds derived from chloroacetic acid can selectively target cancer cells, enhancing therapeutic efficacy while minimizing side effects .

Agricultural Applications

Herbicide Production

Chloroacetic acid is a precursor for several herbicides, particularly those based on arylhydroxyacetic acids. Notable herbicides include:

- Dimethoate : An insecticide that also acts as a herbicide.

- Benazoline : A selective herbicide used in various crops .

The production of these herbicides underscores the importance of chloroacetic acid in modern agriculture.

Industrial Applications

Manufacture of Thioglycolic Acid

Thioglycolic acid, produced by reacting chloroacetic acid with sodium or potassium hydrogen sulfide, is widely used in cosmetics and hair treatments as a reducing agent . Its derivatives are essential for stabilizers in poly(vinyl chloride) products.

Production of Glycolic Acid

Chloroacetic acid is also utilized to produce glycolic acid through saponification reactions. Glycolic acid finds applications in textile printing, leather treatment, and as an exfoliating agent in skin care products .

Environmental and Safety Considerations

While this compound has numerous applications, it poses potential health risks upon exposure. Reports indicate that inhalation can lead to respiratory irritation and systemic toxicity, emphasizing the need for proper handling and safety protocols in industrial settings .

Mechanistic Insights and Research Findings

Recent studies have focused on the mechanistic pathways involving this compound in environmental chemistry. For example, research has shown that it can participate in atmospheric reactions leading to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate change .

Wirkmechanismus

The mechanism of action of chloroacetic acid-1-13C is similar to that of chloroacetic acid. It primarily involves the reactivity of the carboxyl group and the ease of substitution of the chlorine atom. The labeled carbon-13 atom allows for detailed tracking and analysis of the compound’s behavior in chemical and biological systems. The molecular targets and pathways involved include nucleophilic attack on the carbonyl carbon and subsequent substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dichloroacetic Acid-1-13C: Contains two chlorine atoms and is used in similar research applications.

Trichloroacetic Acid-1-13C: Contains three chlorine atoms and is used for more specific labeling studies.

Bromoacetic Acid-1-13C: Contains a bromine atom instead of chlorine and is used for different reactivity studies

Uniqueness

2-chloroacetic acid is unique due to its specific isotopic labeling, which makes it particularly useful for NMR and mass spectrometry studies. Its reactivity and the ease of substitution of the chlorine atom make it a versatile compound in synthetic organic chemistry and biochemical research.

Eigenschaften

CAS-Nummer |

1681-52-3 |

|---|---|

Molekularformel |

C2H3ClO2 |

Molekulargewicht |

95.49 g/mol |

IUPAC-Name |

2-chloroacetic acid |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 |

InChI-Schlüssel |

FOCAUTSVDIKZOP-VQEHIDDOSA-N |

SMILES |

C(C(=O)O)Cl |

Isomerische SMILES |

C([13C](=O)O)Cl |

Kanonische SMILES |

C(C(=O)O)Cl |

Piktogramme |

Corrosive; Acute Toxic; Environmental Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.